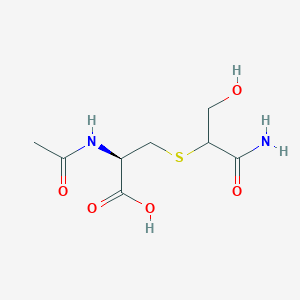

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine

概要

説明

“N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine” is a metabolite of acrylamide . Acrylamide is widely found in a variety of fried foods and cigarettes and is not only neurotoxic and carcinogenic, but also has many potential toxic effects . There are four recognized metabolites of acrylamide mercapturic acid, which are: N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), N-acetyl-S-(2-carbamoylethyl)-L-cysteine-sulfoxide (AAMA-sul), N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (iso-GAMA) .

Synthesis Analysis

Acrylamide is metabolized in vivo by two pathways. The first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA). The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .

Molecular Structure Analysis

The molecular formula of “N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine” is C8 H14 N2 O5 S .

Chemical Reactions Analysis

The conversion of acrylamide into glycidamide and glutathione coupling process is highly related to the gender and oral gavage dose .

科学的研究の応用

Metabolism and Excretion Studies

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine has been identified as a significant metabolite in human and animal studies involving acrylamide. Research by Hartmann et al. (2009) and others has shown that this compound is excreted in human urine following the ingestion of acrylamide, suggesting its role in the metabolic detoxification of acrylamide. Hartmann et al. found that about 1% of an orally administered dose of deuterium-labeled acrylamide was recovered as N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine, highlighting its importance in understanding the metabolism and potential detoxification pathways of acrylamide in humans (Hartmann et al., 2009).

Genetic Polymorphism and Metabolite Excretion

A study by Huang et al. (2011) investigated the relationship between genetic polymorphisms of metabolic enzymes and the excretion of acrylamide metabolites, including N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine. The study's findings suggest the influence of genetic variations on the metabolism of acrylamide and the formation of its metabolites, which is crucial for understanding individual differences in acrylamide metabolism and toxicity (Huang et al., 2011).

Toxicokinetics and Human Exposure Assessment

Zhang et al. (2020) developed an ultra-high performance liquid chromatography tandem mass spectrometry method for analyzing cascade metabolites of acrylamide, including N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine. This method aids in the assessment of toxicokinetics and short-term dietary internal exposure to acrylamide, providing a more comprehensive understanding of acrylamide metabolism and its potential health effects (Zhang et al., 2020).

Electrophilic Properties and Biomonitoring Potential

Vermeulen et al. (1989) discussed N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine as a common urinary metabolite of various electrophilic xenobiotic chemicals, highlighting its potential as a biomonitoring tool for exposure to toxic chemicals. The study explored the formation of this metabolite from various chemicals, providing insights into its role in the detoxification process and its potential use in occupational and environmental health studies (Vermeulen et al., 1989).

Safety And Hazards

将来の方向性

The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment . Therefore, “N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine”, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term, which is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .

特性

IUPAC Name |

(2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCIZNAHHZFRX-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025773 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

CAS RN |

137698-09-0 | |

| Record name | N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

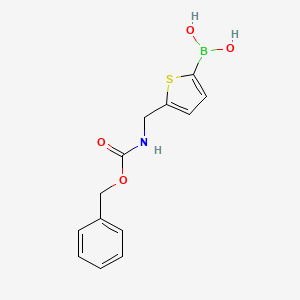

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)